![molecular formula C9H11NO2 B1613557 3-Methoxy-4-methylbenzamide CAS No. 1017082-75-5](/img/structure/B1613557.png)
3-Methoxy-4-methylbenzamide
Overview
Description
3-Methoxy-4-methylbenzamide is an organic compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . The IUPAC name for this compound is 3-methoxy-4-methylbenzamide .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-methylbenzamide consists of a benzene ring substituted with a methoxy group at the 3rd position and a methyl group at the 4th position . The benzene ring is also attached to an amide group . The InChI representation of the molecule is InChI=1S/C9H11NO2/c1-6-3-4-7 (9 (10)11)5-8 (6)12-2/h3-5H,1-2H3, (H2,10,11) .Physical And Chemical Properties Analysis
3-Methoxy-4-methylbenzamide has a molecular weight of 165.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 165.078978594 g/mol . The topological polar surface area of the compound is 52.3 Ų .Scientific Research Applications
- PDE10A Inhibition : 3-Methoxy-4-methylbenzoic acid is a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme abundant in brain tissue . PDE10A inhibitors are being investigated for their potential in treating neurological disorders like schizophrenia, Huntington’s disease, and Parkinson’s disease.
Pharmaceutical Research and Drug Development
Mechanism of Action
Target of Action
The primary target of 3-Methoxy-4-methylbenzamide is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
3-Methoxy-4-methylbenzamide interacts with its target, PARP1, by binding to it . .
Biochemical Pathways
DNA repair pathway . By inhibiting PARP1, it may impact the ability of cells to repair damaged DNA, which could potentially lead to cell death .
Result of Action
Given its target, it is likely that the compound could induce cell death by inhibiting DNA repair . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-4-methylbenzamide. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target . .
properties
IUPAC Name |
3-methoxy-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSZIONFUSZSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634764 | |
Record name | 3-Methoxy-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017082-75-5 | |
Record name | 3-Methoxy-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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